![molecular formula C17H14N2 B12534976 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound features a biphenyl structure with a methyl group at the 4’ position and a pyrimidine ring attached at the 2 position of the biphenyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and controlled temperatures to facilitate the reaction efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)quinoline
- 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)benzimidazole
- 2-(4’-Methyl-[1,1’-biphenyl]-2-yl)thiazole
Uniqueness
2-(4’-Methyl-[1,1’-biphenyl]-2-yl)pyrimidine is unique due to its specific structural features, such as the presence of a pyrimidine ring and a biphenyl moiety with a methyl group at the 4’ position. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H14N2 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C17H14N2/c1-13-7-9-14(10-8-13)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3 |
Clave InChI |
UJHFBMDPBWWIBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)

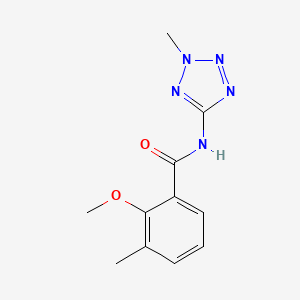
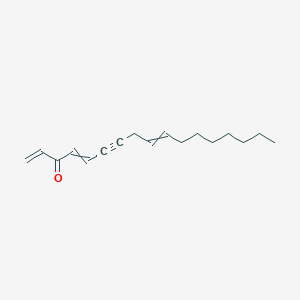
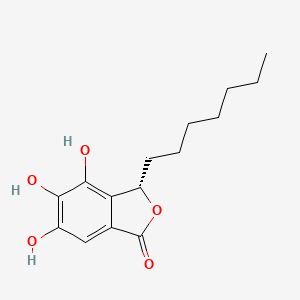
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)

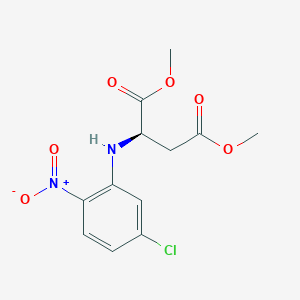
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
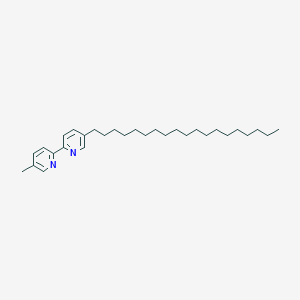
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
